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Introduction: AGI-134 is a novel, synthetic a-galactosylceramide (a-Gal) glycolipid currently
under investigation as an in situ cancer vaccine. Administered intratumorally, AGI-134 is
designed to trigger a robust, systemic anti-tumor immune response by leveraging the naturally
occurring anti-Gal antibodies present in humans. This document provides a comprehensive
technical overview of AGI-134, detailing its mechanism of action, preclinical and clinical data,
and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

AGI-134's therapeutic strategy revolves around a unique mechanism that transforms the
patient's own tumor into a personalized vaccine.[1] The synthetic glycolipid spontaneously
incorporates into the plasma membrane of cancer cells following intratumoral injection.[1][2]
This "labels" the tumor cells with the a-Gal epitope, a carbohydrate antigen not naturally
expressed in humans.[3] Consequently, the abundant, pre-existing anti-Gal IgM and IgG
antibodies in human serum recognize and bind to these newly presented a-Gal epitopes on the
tumor cells.[3]

This binding event initiates a cascade of immune responses:
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o Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM antibodies potently
activates the classical complement pathway, leading to the formation of the Membrane
Attack Complex (MAC) on the cancer cell surface and subsequent cell lysis.

e Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal 1gG antibodies bound to the
tumor cells engage with Fcy receptors on natural killer (NK) cells and other immune effector
cells, triggering the release of cytotoxic granules and inducing cancer cell death.

o Enhanced Phagocytosis and Antigen Presentation: The opsonization of tumor cells with anti-
Gal antibodies and complement proteins enhances their uptake by antigen-presenting cells
(APCs) such as dendritic cells (DCs) and macrophages.

e Systemic Anti-Tumor Immunity (Abscopal Effect): Following phagocytosis, APCs process and
present tumor-associated antigens (TAAs) and tumor-specific neoantigens released from the
lysed cancer cells to T cells. This leads to the activation and clonal expansion of tumor-
specific CD8+ cytotoxic T lymphocytes, which can then recognize and eliminate both the
primary, injected tumor and distant, untreated metastases.

This multi-faceted mechanism of action effectively converts the tumor into an in situ,
personalized vaccine, stimulating a systemic and durable anti-tumor immune response.

Preclinical Data Summary

Numerous preclinical studies have demonstrated the efficacy of AGI-134 in murine models of
melanoma. These studies have consistently shown that intratumoral administration of AGI-134
leads to the regression of established primary tumors and the suppression of secondary, distal
tumor growth. Furthermore, a synergistic effect has been observed when AGI-134 is combined
with an anti-PD-1 immune checkpoint inhibitor, suggesting the potential to enhance the efficacy
of current immunotherapies.

In Vitro Efficacy
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Experiment

Cell Lines

Key Findings Reference

Anti-Gal Antibody
Binding

Human SW480 and

Ab549 adenocarcinoma

AGI-134 treatment
resulted in a
concentration-
dependent increase in
the binding of human
anti-Gal IgG and IgM
antibodies to the cell

surface.

Complement-
Dependent
Cytotoxicity (CDC)

Human A549 and
SwW480

AGI-134 treated cells
were killed when
incubated with normal
human serum (NHS),
with the killing of
SW480 cells
confirmed to be
complement-
dependent. Increased
deposition of
C3b/C3bi and
formation of the MAC
(C5b-C9) was
observed on A549

cells.

Antibody-Dependent
Cellular Cytotoxicity
(ADCC)

Human A549

AGI-134 treatment led
to an increase in
FcyRllla activation
and induced NK cell-
mediated ADCC.

Phagocytosis by
APCs

Human A549 and
monocyte-derived
macrophages; Murine
CHO-K1 and CD8a+

dendritic cells

AGI-134-treated
cancer cells were
phagocytosed at a
higher rate by human
macrophages and

murine dendritic cells
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compared to
untreated cells.

Murine CHO-K1
expressing ovalbumin
(OVA) and OT-I T cells

Antigen Cross-

Presentation

Antigens from AGI-
134-treated and lysed
CHO-OVA cells were
cross-presented by
CD8a+ dendritic cells,
leading to the
activation of OVA-

specific OT-1 T cells.

In Vivo Efficacy (Melanoma Mouse Models)
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Model

Treatment

Outcome Reference

B16.F10 Melanoma

Two intratumoral
injections of AGI-134
(1-1.25 mg) 24 hours

apart

Complete tumor
regression in almost
50% of treated mice
versus 24% in
controls. Significant
survival benefit, with
only 23% of treated
mice requiring
euthanasia by day 27
compared to 43% of

controls.

B16.0OVA Melanoma

Two intratumoral
injections of AGI-134
(1-1.25 mg) 24 hours

apart

Complete tumor
regression in 67% of
treated mice versus

0% in controls.

Dual-Flank B16F10
Melanoma (Abscopal
Effect)

Single intratumoral
injection of AGI-134

into the primary tumor

Impaired development
of the uninjected,
contralateral tumor.
Contralateral tumors
developed in only
16% of AGI-134-
treated mice
compared to 86% of

PBS-treated mice.

JB/RH Melanoma

Intratumoral AGI-134

Similar anti-tumor
effects and a survival
benefit were

observed.

B16F10 Melanoma
with Anti-PD-1

Suboptimal doses of
AGI-134 and anti-PD-
1 antibody

Combination
treatment resulted in
only 6% of mice
developing a distal
tumor, compared to
38% with AGI-134
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alone, 62% with anti-
PD-1 alone, and 77%

in the control group.

Clinical Data Summary

A Phase 1/2a, multicenter, open-label clinical trial (NCT03593226) was conducted to evaluate
the safety, tolerability, and biological activity of AGI-134 in patients with unresectable metastatic
solid tumors.

Phase 1/2a Study Design and Patient Demographics

The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion
phase (Part 2). A total of 38 patients were enrolled, with 5 in Part 1 and 33 in Part 2. The
patient population included individuals with various solid tumors, including melanoma, colon,
breast, and squamous cell carcinoma.

Safety and Tolerability

The study met its primary endpoint, demonstrating that AGI-134 was safe and well-tolerated.
No dose-limiting toxicities were reported in the dose-escalation phase, and the maximum
tolerated dose was not reached. The recommended dose for the expansion phase was
determined to be up to 200mg. Treatment-related adverse events were generally transient and
mostly mild to moderate in severity.

Clinical and Immunological Activity
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Endpoint Result Reference

29% of patients (11/38)

achieved stable disease

according to RECIST 1.1
Best Overall Response o

criteria. Notably, 7 of these 11

patients had previously failed

checkpoint inhibitor therapy.

- Most patients showed an
increase in Alpha-Gal
antibodies, indicating
increased overall immune
activity. - 59% (10/17) of
evaluable patients showed an
increase in conventional
dendritic cells (CD11c+
HLADRH+). - In injected lesions,
29% (5/17) showed an
Immune Response Biomarkers increase in T helper cells
(CD3+CD4+) and 35% (6/17)
in cytotoxic T cells
(CD3+CD8+). - In un-injected
lesions, 47% (8/17) showed an
increase in both T helper and
cytotoxic T cells. - Macrophage
(CD68+) infiltration increased
in 24% (4/17) of injected
lesions and 47% (5/17) of un-

injected lesions.

Experimental Protocols
In Vitro Assays

Complement Deposition and Complement-Dependent Cytotoxicity (CDC) Assay

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Preparation: Target cancer cells (e.g., A549) are treated with AGI-134 or a vehicle
control.

Incubation with Serum: Cells are incubated with varying concentrations of pooled normal
human serum (NHS) as a source of complement and anti-Gal antibodies for 10-45 minutes
at 37°C.

Staining: Cells are washed and stained with fluorescently labeled antibodies against
complement components C3b/C3bi or the C5b-9 membrane attack complex (MAC).

Flow Cytometry: Complement deposition is quantified by flow cytometry.

Cytotoxicity Measurement: Cell viability is assessed using a suitable viability kit to determine
the extent of CDC.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Assay

Target Cell Preparation: A549 cells are incubated with or without 0.5 mg/ml AGI-134 for 1
hour at 37°C and then washed.

Co-culture: Target cells are plated in 96-well plates. Effector cells (e.g., an NK cell line
engineered to express a luciferase reporter upon FcyRIllla activation) are added at a 10:1
effector-to-target ratio in the presence or absence of purified human anti-Gal 1gG (30 pug/mL).

Incubation: The co-culture is incubated for 6 hours at 37°C.

Luciferase Measurement: A luciferase substrate is added, and the relative light units (RLU)
are measured to quantify FcyRllla activation.

Phagocytosis Assay

o Target Cell Labeling: Target cancer cells (e.g., A549) are labeled with a fluorescent dye such
as CFSE.

o Opsonization: Labeled cells are treated with PBS or AGI-134 (500 ug/mL) and then
incubated with or without NHS for opsonization.
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Co-culture with Macrophages: Human monocyte-derived macrophages are co-cultured with
the opsonized target cells.

Flow Cytometry: The percentage of macrophages that have phagocytosed the fluorescently
labeled target cells is determined by flow cytometry.

In Vitro Cross-Presentation Assay

Target Cell Preparation: CHO-K1 cells are engineered to express a model antigen, such as
ovalbumin (OVA), linked to a fluorescent marker.

Induction of Cell Death: The engineered CHO-K1 cells are treated with AGI-134 and NHS to
induce CDC.

Co-culture with Dendritic Cells: The dead CHO-K1 cells are co-cultured with murine CD8a+
dendritic cells (DCs) at varying ratios.

Addition of T cells: OVA-specific OT-I T cells are added to the co-culture.

Measurement of T cell Activation: T cell activation is measured by quantifying the production
of IFNy in the culture supernatant.

In Vivo Murine Melanoma Model

Animal Model: al,3-galactosyltransferase knockout (a1,3GT KO) mice, which, like humans,
produce anti-Gal antibodies, are used.

Tumor Induction: B16.F10 or B16.OVA melanoma cells are injected subcutaneously into the
flank of the mice.

Treatment: Once tumors reach a treatable size, they are injected intratumorally with AGI-134
(1-1.25 mg) or a vehicle control. Typically, two injections are administered 24 hours apart.

Monitoring: Tumor growth is monitored for up to 32 days.

Abscopal Effect Model: For studying the abscopal effect, a dual-flank model is used, where
only the primary tumor is treated, and the growth of the untreated, contralateral tumor is
monitored.
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o Complement Activation Measurement: To measure in vivo complement activation, tumors are
excised 2 hours after treatment, and the intratumoral concentration of complement fragment
Cba is determined by ELISA.

Visualizations
Signaling Pathway
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Caption: AGI-134 Mechanism of Action Pathway.
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Experimental Workflow: In Vivo Abscopal Effect Study

Study Setup Treatment Phase Monitoring & Analysis

Endpoint Analysis:
- Tumor Volume
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of B16.F10 melanoma cells
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AGI-134 or PBS primary (injected) and
into primary tumor only distal (uninjected) tumors

Ly Allow primary tumor

CLECHKOMICE to reach treatable size
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- Immune Cell Infiltration
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Caption: Workflow for AGI-134 In Vivo Abscopal Effect Study.

Logical Relationship: AGI-134's Path from Preclinical to
Clinical Development
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Caption: AGI-134's Developmental Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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